Cas no 13249-60-0 (2-Bromo-1-octene)
2-Bromo-1-octene Chemical and Physical Properties
Names and Identifiers
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- 1-Octene, 2-bromo-
- 2-Bromo-1-octene
- 1-octen-2-yl bromide
- 2-Brom-oct-1-en
- 2-bromo-oct-1-ene
- AG-A-38644
- CTK0H1805
- OR01844
- AKOS016016639
- MFCD00671860
- DTXSID90495941
- NLKXPBFMZLDRSX-UHFFFAOYSA-N
- 13249-60-0
- SCHEMBL3003455
- 2-Bromooct-1-ene
- 2-bromo-octene
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- MDL: MFCD00671860
- Inchi: 1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3
- InChI Key: NLKXPBFMZLDRSX-UHFFFAOYSA-N
- SMILES: BrC(=C)CCCCCC
Computed Properties
- Exact Mass: 190.03575
- Monoisotopic Mass: 190.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 76.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.1342 (estimate)
- Boiling Point: 183.83°C (estimate)
- Flash Point: 75.5°C
- Refractive Index: 1.4073 (estimate)
- PSA: 0
- LogP: 3.86540
2-Bromo-1-octene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200060-2g |
2-Bromo-1-octene |
13249-60-0 | 95% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200060-5g |
2-Bromo-1-octene |
13249-60-0 | 95% | 5g |
£1543.00 | 2022-03-01 | |
| TRC | B065780-250mg |
2-Bromo-1-octene |
13249-60-0 | 250mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B065780-500mg |
2-Bromo-1-octene |
13249-60-0 | 500mg |
$ 605.00 | 2022-06-07 | ||
| abcr | AB233892-1 g |
2-Bromooct-1-ene; . |
13249-60-0 | 1g |
€794.30 | 2023-06-22 | ||
| abcr | AB233892-2 g |
2-Bromooct-1-ene; . |
13249-60-0 | 2g |
€1065.20 | 2023-06-22 | ||
| abcr | AB233892-1g |
2-Bromooct-1-ene; . |
13249-60-0 | 1g |
€794.00 | 2025-04-21 | ||
| abcr | AB233892-2g |
2-Bromooct-1-ene; . |
13249-60-0 | 2g |
€1064.00 | 2025-04-21 | ||
| abcr | AB233892-5g |
2-Bromooct-1-ene; . |
13249-60-0 | 5g |
€2507.20 | 2025-02-16 | ||
| abcr | AB233892-5 g |
2-Bromooct-1-ene; . |
13249-60-0 | 5g |
€2507.20 | 2023-06-22 |
2-Bromo-1-octene Suppliers
2-Bromo-1-octene Related Literature
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Hasanain A. A. Almohseni,Hamad H. Al Mamari,Anne Valade,Herman O. Sintim,David M. Hodgson Chem. Commun. 2018 54 5354
Additional information on 2-Bromo-1-octene
2-Bromo-1-octene: A Comprehensive Overview
2-Bromo-1-octene, also known by its CAS number 13249-60-0, is an organic compound that has garnered significant attention in both academic and industrial research. This compound is a brominated alkene, characterized by its eight-carbon chain with a double bond between the first and second carbon atoms and a bromine atom attached to the second carbon. Its structure makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of more complex organic molecules.
The compound's structure allows for a wide range of applications. In recent years, researchers have explored its role in the synthesis of bioactive compounds, polymer precursors, and specialty chemicals. For instance, studies have shown that 2-bromo-1-octene can serve as a precursor for the production of polyolefins, which are widely used in packaging materials and textiles. Additionally, its ability to undergo various polymerization reactions has made it a subject of interest in the development of novel materials with tailored properties.
One of the most notable advancements involving 2-bromo-1-octene is its use in click chemistry. Click chemistry, a concept popularized by Nobel laureate Barry Sharpless, emphasizes the use of simple and efficient reactions to build complex molecules. Researchers have demonstrated that 2-bromo-1-octene can participate in cycloaddition reactions, leading to the formation of stable ring structures. These findings have opened new avenues for the synthesis of pharmaceuticals and agrochemicals.
Another area where 2-bromo-1-octene has shown promise is in the field of polymer science. Scientists have investigated its potential as a monomer for producing biodegradable polymers. These polymers could serve as eco-friendly alternatives to traditional plastics, addressing the growing concern over plastic pollution. Recent studies have highlighted the compound's ability to form polymers with excellent mechanical properties, making them suitable for applications in packaging and agriculture.
In terms of synthesis, 2-bromo-1-octene can be prepared through various methods, including alkylation reactions and halogenation processes. One innovative approach involves the use of transition metal catalysts to achieve selective bromination. This method not only enhances yield but also improves the purity of the final product, making it more suitable for high-value applications.
The compound's stability and reactivity make it an ideal candidate for use in harsh chemical environments. For example, recent research has explored its application in oilfield chemicals, where it serves as a stabilizing agent for drilling fluids. Its ability to withstand high temperatures and pressures makes it particularly valuable in this context.
From an environmental perspective, understanding the fate and transport of 2-bromo-1-octene is crucial for assessing its potential impact on ecosystems. Studies have shown that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in natural environments. However, further research is needed to fully understand its behavior in different environmental settings.
In conclusion, 2-bromo-1-octene, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its applications span across multiple industries, from materials science to pharmaceuticals. As researchers uncover new methods for synthesizing and utilizing this compound, its role in advancing technology and addressing global challenges is expected to grow significantly.
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